4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine
Description
4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their rigid and three-dimensional nature, which often imparts unique physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability . These properties make spirocyclic compounds valuable in various fields, including medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-6-15-14(5-1)13-17(7-3-4-8-17)18-16(15)19-9-11-20-12-10-19/h1-2,5-6H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQGNUBBJLOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327663 | |
| Record name | 4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330465-90-2 | |
| Record name | 4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common synthetic route includes the cycloalkylation of isoquinoline derivatives with cyclopentane intermediates, followed by the attachment of the morpholine group through nucleophilic substitution reactions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as palladium or nickel complexes .
Chemical Reactions Analysis
4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions with halogenated reagents can introduce different functional groups onto the spirocyclic core. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine can be compared with other spirocyclic compounds such as spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile . While these compounds share the spirocyclic core, they differ in their specific ring structures and functional groups, leading to variations in their physicochemical properties and biological activities .
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